1-(3,4-dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine
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Overview
Description
1-(3,4-dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorobenzylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with piperazine and methanone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium reagents, anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorobenzyl group, used as a precursor in polymer synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in borylation reactions, sharing some structural similarities.
Uniqueness
1-(3,4-dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
423743-10-6 |
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Molecular Formula |
C20H23FN2O3 |
Molecular Weight |
358.4g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-8-7-15(13-19(18)26-2)20(24)23-11-9-22(10-12-23)14-16-5-3-4-6-17(16)21/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
LHIRWTKUYYPFGD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3F)OC |
Origin of Product |
United States |
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